Benzenecarboximidamide, 4-(4-methoxybenzoyl)-
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Overview
Description
Benzenecarboximidamide, 4-(4-methoxybenzoyl)- is a chemical compound that features a benzene ring substituted with a carboximidamide group and a methoxybenzoyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(4-methoxybenzoyl)- typically involves the reaction of 4-methoxybenzoic acid with benzenecarboximidamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidamide, 4-(4-methoxybenzoyl)- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-(4-methoxybenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amines and alcohols .
Scientific Research Applications
Benzenecarboximidamide, 4-(4-methoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Benzenecarboximidamide, 4-(4-methoxybenzoyl)- exerts its effects involves interactions with specific molecular targets and pathways. The methoxybenzoyl group enhances its reactivity and binding affinity to certain enzymes and receptors, influencing various biochemical processes. Detailed studies are conducted to elucidate these mechanisms and their implications .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzenecarboximidamide: This compound shares a similar structure but with a methylsulfonyl group instead of a methoxybenzoyl group.
4-(Methylsulfanyl)benzenecarboximidamide: Another related compound with a methylsulfanyl group.
Uniqueness
Benzenecarboximidamide, 4-(4-methoxybenzoyl)- is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific synthetic and industrial applications where these properties are advantageous .
Properties
CAS No. |
61625-29-4 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-8-6-11(7-9-13)14(18)10-2-4-12(5-3-10)15(16)17/h2-9H,1H3,(H3,16,17) |
InChI Key |
NWIUKPBRTKFTOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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